Oxidation Rate by 3α-HSD
In enzyme assays with 3α-hydroxysteroid dehydrogenase (EC 1.1.1.239), 11α-hydroxytestosterone is oxidized at 156% velocity compared to testosterone, indicating a higher substrate turnover rate than the parent compound. The 11β-stereoisomer, in contrast, exhibits variable oxidation rates under the same experimental conditions, with reported velocities of 76% and 136% relative to testosterone, demonstrating stereospecific differences in enzyme recognition [1].
| Evidence Dimension | Enzymatic oxidation velocity (relative to testosterone) |
|---|---|
| Target Compound Data | 156% |
| Comparator Or Baseline | 11β-hydroxytestosterone: 76%–136%; Testosterone: 100% (baseline) |
| Quantified Difference | ≥20% higher velocity than 11β-OHT (156% vs. ≤136%) |
| Conditions | EC 1.1.1.239 (3α-hydroxysteroid dehydrogenase) with NAD+ as cofactor |
Why This Matters
The higher enzymatic oxidation rate of 11α-OHT may affect its metabolic stability and residence time in in vitro assays, influencing experimental outcomes where substrate turnover is a critical parameter.
- [1] BRENDA Enzyme Database. EC 1.1.1.239 - 3α-hydroxysteroid dehydrogenase. Substrate entries for 11alpha-hydroxytestosterone and 11beta-hydroxytestosterone. View Source
